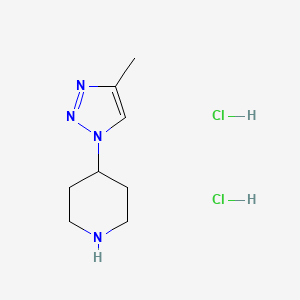

4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride

Description

4-(4-Methyltriazol-1-yl)piperidine dihydrochloride is a piperidine derivative functionalized with a 4-methyl-1,2,4-triazole substituent at the 4-position. The dihydrochloride salt enhances water solubility, a common strategy for improving bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

4-(4-methyltriazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-7-6-12(11-10-7)8-2-4-9-5-3-8;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNKTMUJXBIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The reaction conditions often involve the use of catalysts such as H2O and Ag2CO3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

4-(4-Methyltriazol-1-yl)piperidine; dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

- Antimicrobial Activity: Studies have indicated that this compound exhibits significant activity against a range of bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) reported as low as 2 μg/mL .

- Anticancer Properties: The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in several cancer types, including prostate (PC3) and breast (MCF-7) cancer cells. The IC50 values for these cell lines were found to be around 10 μM .

Pharmacology

The pharmacological profile of 4-(4-Methyltriazol-1-yl)piperidine; dihydrochloride suggests multiple mechanisms of action:

- Enzyme Inhibition: It has been studied for its ability to inhibit key enzymes involved in disease progression, such as tyrosine kinases and topoisomerase IIα, which are crucial for cancer cell proliferation and survival .

- Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism may involve modulation of cytokine production and inhibition of inflammatory pathways .

Material Science

In addition to its biological applications, this compound can serve as a building block in the synthesis of novel materials:

- Polymer Chemistry: The piperidine derivative can be utilized in the synthesis of functional polymers with potential applications in drug delivery systems and bioactive materials .

Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| E. coli | 4 |

| Pseudomonas aeruginosa | 8 |

Anticancer Activity

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

Case Study 1: Efficacy Against MRSA

A study conducted using a mouse peritonitis model demonstrated that treatment with 4-(4-Methyltriazol-1-yl)piperidine; dihydrochloride significantly reduced bacterial load in infected mice compared to control groups. This highlights its potential as an effective therapeutic agent against resistant bacterial infections.

Case Study 2: Cytotoxicity Assessment

In vitro assessments involving various cancer cell lines revealed that analogs derived from this compound exhibited potent cytotoxic effects, with IC50 values indicating substantial efficacy against malignancies such as breast and prostate cancers. The mechanisms of action were attributed to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound’s key distinction lies in its 4-methyltriazole moiety. Comparisons with similar dihydrochloride salts include:

Physicochemical Properties

Dihydrochloride salts generally improve aqueous solubility. For example:

- 13c (): Melting point = 189–192°C; MS-ESI m/z = 278 (M+H)+ .

- NCX 1512 (): Cetirizine-derived NO donor with enhanced solubility for pulmonary delivery .

- S8 (): Analgesic activity linked to its propionyl and chlorophenyl groups .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- GR 127935 (): Contains a 4-methylpiperazine group and oxadiazole, showing high 5-HT1B/1D receptor affinity .

- BRL-15572 (): Piperazine-phenylpropanol dihydrochloride with sigma-1 receptor activity .

- S8 (): Exhibits analgesic and anti-inflammatory effects (therapeutic index > pethidine) due to chlorophenyl and propionyl groups .

Biological Activity

4-(4-Methyltriazol-1-yl)piperidine; dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a 4-methyltriazole moiety. This unique combination enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of 4-(4-Methyltriazol-1-yl)piperidine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and differentiation.

- Gene Expression Alteration : The compound can modulate the expression of genes associated with cancer progression and other diseases.

Antimicrobial Properties

Research indicates that derivatives of 4-(4-Methyltriazol-1-yl)piperidine exhibit significant antimicrobial activity. For instance:

- Against Fungi : Studies have demonstrated that triazole derivatives can induce apoptotic cell death in Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL .

- Bacterial Inhibition : The compound has also shown efficacy against various bacterial strains, which is critical given the rising concern over antibiotic resistance.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

- Cell Line Studies : In vitro studies have reported cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities are often compared favorably against standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 2 | Doxorubicin | 0.64 |

| HepG2 | 5 | Cisplatin | 14 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. It may modulate inflammatory pathways, contributing to its therapeutic profile in conditions characterized by chronic inflammation .

Case Studies

- Study on Antifungal Activity :

- Anticancer Research :

Q & A

Q. How can researchers optimize the synthesis of 4-(4-Methyltriazol-1-yl)piperidine dihydrochloride for reproducible yields?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, refluxing a mixture of 4-methyltriazole and piperidine derivatives in a methanol-water solvent system (e.g., 3:1 v/v) at 80–90°C for 2–4 hours can improve coupling efficiency. Post-reaction purification via silica gel chromatography (e.g., chloroform:methanol:ammonia = 96:4:0.4) followed by recrystallization in ethanol yields high-purity product . Monitoring reaction progress using TLC or HPLC ensures intermediate stability and minimizes side reactions.

Q. What purification techniques are most effective for isolating 4-(4-Methyltriazol-1-yl)piperidine dihydrochloride from byproducts?

- Methodological Answer : Column chromatography with gradient elution (e.g., chloroform to methanol) effectively separates polar byproducts. For dihydrochloride salt formation, stoichiometric HCl addition in ethanol under controlled pH (3–4) ensures complete protonation. Centrifugation or vacuum filtration isolates the crystalline product, while residual solvents are removed via lyophilization .

Q. Which analytical methods are critical for characterizing the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms triazole and piperidine ring integration (e.g., δ 7.8–8.2 ppm for triazole protons; δ 3.0–3.5 ppm for piperidine methylene groups) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1) .

- Elemental Analysis : Matches calculated C, H, N, and Cl content (e.g., C: 43.2%, H: 6.5%, N: 16.8%, Cl: 21.3%) .

Advanced Research Questions

Q. How do computational models predict the reactivity of 4-(4-Methyltriazol-1-yl)piperidine dihydrochloride in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. The triazole ring’s electron-deficient nature directs nucleophilic attack to the N1 position, while steric hindrance from the methyl group limits accessibility at N4. Solvent effects (e.g., dielectric constant of methanol) are incorporated via polarizable continuum models (PCM) to simulate reaction environments .

Q. What strategies resolve contradictory solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer : Systematic solubility studies under varied conditions (pH, temperature) clarify discrepancies. For example:

- Aqueous Solubility : Enhanced at pH < 4 due to dihydrochloride salt dissociation (solubility >50 mg/mL at pH 2).

- Organic Solubility : Limited in chloroform (<5 mg/mL) but improves in DMSO (>100 mg/mL).

Use of dynamic light scattering (DLS) detects aggregation in polar solvents, explaining anomalous data .

Q. How can researchers investigate the compound’s catalytic role in metal-ion coordination complexes?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (e.g., λmax at 320–350 nm for Cu²⁺ complexes).

- X-ray Crystallography : Resolves binding geometry (e.g., triazole N2/N3 coordination vs. piperidine nitrogen).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 10⁻⁶ M for Fe³⁺) .

Contradiction Analysis and Experimental Design

Q. How to address discrepancies in reported bioactivity profiles of this compound across cell lines?

- Methodological Answer :

Q. What experimental frameworks validate the compound’s stability under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.